molecular formula C17H18FNO3S B2702303 5-[(4-Fluorosulfonyloxyphenyl)methylamino]-1,2,3,4-tetrahydronaphthalene CAS No. 2411291-47-7

5-[(4-Fluorosulfonyloxyphenyl)methylamino]-1,2,3,4-tetrahydronaphthalene

Cat. No. B2702303
CAS RN: 2411291-47-7
M. Wt: 335.39
InChI Key: VINDLWNKJHJGQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-Fluorosulfonyloxyphenyl)methylamino]-1,2,3,4-tetrahydronaphthalene, also known as FST-100, is a chemical compound that has been studied for its potential use as a therapeutic agent. This compound has been shown to have promising results in scientific research, particularly in the areas of inflammation and pain management.

Mechanism of Action

The mechanism of action of 5-[(4-Fluorosulfonyloxyphenyl)methylamino]-1,2,3,4-tetrahydronaphthalene involves its binding to the sigma-1 receptor, which is located in various tissues throughout the body. This binding results in the modulation of various signaling pathways, including those involved in pain and inflammation. This compound has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. These include the modulation of cytokine production, the inhibition of inflammatory mediators, and the reduction of pain sensitivity. Additionally, this compound has been shown to have antioxidant properties, which may help to protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[(4-Fluorosulfonyloxyphenyl)methylamino]-1,2,3,4-tetrahydronaphthalene in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on 5-[(4-Fluorosulfonyloxyphenyl)methylamino]-1,2,3,4-tetrahydronaphthalene. These include the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research could be conducted to explore the potential of this compound as a therapeutic agent for various inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Finally, more research could be conducted to explore the potential of this compound as a tool for studying the sigma-1 receptor and its role in various physiological processes.

Synthesis Methods

The synthesis of 5-[(4-Fluorosulfonyloxyphenyl)methylamino]-1,2,3,4-tetrahydronaphthalene involves the reaction of 1,2,3,4-tetrahydronaphthalene with 4-fluorobenzenesulfonyl chloride, followed by the addition of methylamine. This results in the formation of this compound, which can then be purified through various methods.

Scientific Research Applications

5-[(4-Fluorosulfonyloxyphenyl)methylamino]-1,2,3,4-tetrahydronaphthalene has been studied extensively in scientific research for its potential use as an anti-inflammatory and analgesic agent. In particular, it has been shown to have a high affinity for the sigma-1 receptor, which is involved in the regulation of pain and inflammation.

properties

IUPAC Name

5-[(4-fluorosulfonyloxyphenyl)methylamino]-1,2,3,4-tetrahydronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3S/c18-23(20,21)22-15-10-8-13(9-11-15)12-19-17-7-3-5-14-4-1-2-6-16(14)17/h3,5,7-11,19H,1-2,4,6,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINDLWNKJHJGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NCC3=CC=C(C=C3)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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